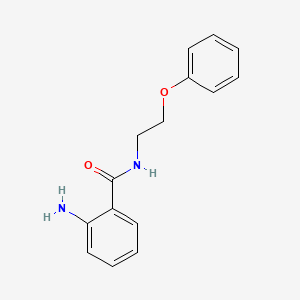
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide" is a derivative of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which are characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This structure results in the pyrimidine ring being inclined at an angle to the benzene ring, which is a significant feature of its molecular geometry .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of the compound, the general structure suggests that it is likely synthesized through a series of reactions involving the introduction of the sulfonyl group to the pyrimidine ring and the subsequent formation of the thioacetamide linkage to the chlorophenyl moiety. The synthesis process would require careful control of reaction conditions to ensure the correct folding and conformation of the final product .
Molecular Structure Analysis
The molecular structure of the compound has been analyzed using crystallography, revealing a non-planar relationship between the phenyl and pyrimidine rings. The inclination angles of 56.18° and 67.84° in related compounds suggest a significant degree of folding, which is stabilized by intramolecular N-H⋯N hydrogen bonds . This folded conformation is crucial for the biological activity of the molecule.
Chemical Reactions Analysis
The compound's reactivity can be inferred from its functional groups. The presence of the amino group on the pyrimidine ring and the sulfonyl group suggests potential for various chemical reactions, such as substitution or addition reactions. The thioacetamide bridge may also be reactive under certain conditions, potentially undergoing hydrolysis or acting as a nucleophile in substitution reactions .
Physical and Chemical Properties Analysis
The vibrational spectroscopic signatures of a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have been characterized using Raman and Fourier transform infrared spectroscopy. The study revealed the presence of strong stable hydrogen-bonded N–H⋯N intermolecular interactions and weaker intramolecular interactions such as C–H⋯O and N–H⋯O. These interactions are critical for the stability and pharmacokinetic properties of the compound. The red shift in the N–H stretching frequency observed from IR spectroscopy substantiates the formation of these hydrogen bonds .
The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated, suggesting the compound's potential as an antiviral agent. In-silico docking studies have shown inhibition activity against viruses, which is likely due to the specific interactions and folding of the molecule that allow it to bind effectively to viral proteins .
Applications De Recherche Scientifique
Antimicrobial Applications
Research on compounds with structural similarities to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide demonstrates significant antimicrobial activities. For instance, studies have synthesized novel compounds to evaluate their antibacterial and antifungal effects. These compounds have shown promise in inhibiting the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents (Nunna et al., 2014), (Mistry et al., 2009).
Receptor Binding and Selectivity
The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their evaluation for 5-HT6 receptor binding affinity highlight the potential of similar compounds in neuroscience. These studies indicate high selectivity and potent inhibition of serotonin receptors, pointing to possible applications in treating neurological disorders (Ivachtchenko et al., 2010).
Structural Insights
The crystal structure analysis of related compounds provides valuable insights into their molecular configurations and interactions. Such studies are crucial for understanding the compound's binding mechanisms and designing more effective molecules for various therapeutic and industrial applications (Obaleye et al., 2008).
Therapeutic Implications
Compounds with sulfamoyl moieties and their derivatives have been extensively studied for their potential therapeutic applications. These studies encompass the synthesis and evaluation of compounds for antimicrobial, antifungal, and anti-inflammatory properties, underscoring the broad spectrum of potential medical applications (Darwish et al., 2014), (Selvam et al., 2012).
Propriétés
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c19-13-8-4-5-9-14(13)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXVVXIWEBBIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)
![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)
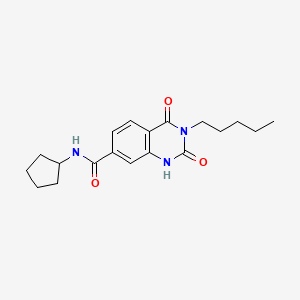
![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)
![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)
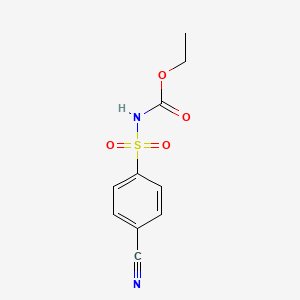

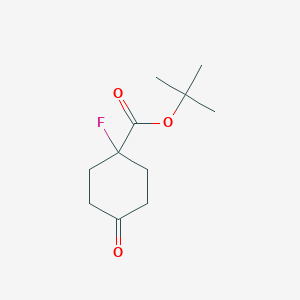
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)
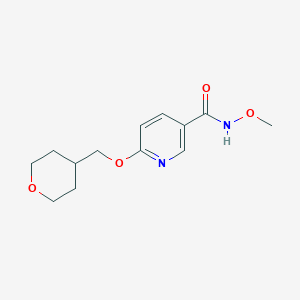
![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)
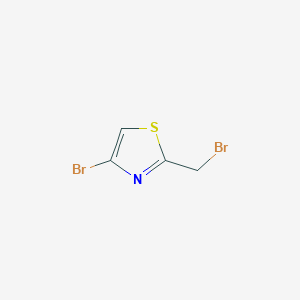
![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)
